molecular formula C19H16FNO2S2 B2978628 (5E)-3-ethyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 301193-91-9

(5E)-3-ethyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2978628
CAS No.: 301193-91-9
M. Wt: 373.46
InChI Key: BEPVEHGWZIEIPO-GZTJUZNOSA-N
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Description

The compound "(5E)-3-ethyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one" belongs to the 2-thioxo-thiazolidin-4-one (rhodanine) family, a heterocyclic scaffold renowned for diverse biological activities, including antimicrobial, antiviral, and antidiabetic properties . Its structure features a thiazolidinone core with a 3-ethyl substituent and a (5E)-configured benzylidene group bearing a 4-[(4-fluorophenyl)methoxy]phenyl moiety. The 4-fluorophenyl methoxy group introduces both lipophilic and electron-withdrawing characteristics, which may influence solubility, receptor binding, and metabolic stability compared to analogs with different substituents .

Properties

IUPAC Name

(5E)-3-ethyl-5-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO2S2/c1-2-21-18(22)17(25-19(21)24)11-13-5-9-16(10-6-13)23-12-14-3-7-15(20)8-4-14/h3-11H,2,12H2,1H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPVEHGWZIEIPO-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=C(C=C3)F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-ethyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-[(4-fluorophenyl)methoxy]benzaldehyde with 3-ethyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-ethyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidinone derivatives with reduced functional groups.

    Substitution: Formation of substituted thiazolidinone derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-3-ethyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs, highlighting structural variations, physicochemical properties, and functional implications:

Compound Name Substituents/Modifications Molecular Formula Key Properties/Findings Reference
(5E)-3-ethyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one - 3-Ethyl group
- (5E)-Benzylidene with 4-[(4-fluorophenyl)methoxy]phenyl
C₁₉H₁₇FNO₂S₂ Predicted high lipophilicity (logP ~3.5); fluorophenyl methoxy enhances metabolic resistance. Planar structure favors crystal packing via C–H⋯π interactions .
(5E)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one - 3-Phenyl group
- (5E)-Benzylidene with 4-chlorophenyl
C₁₆H₁₀ClNOS₂ Chlorine substituent increases electron-withdrawing effects, potentially enhancing electrophilic reactivity. Lower solubility than fluoro analogs .
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one - 3-Phenyl group
- (5Z)-Benzylidene with 2-hydroxyphenyl
C₁₆H₁₂NO₂S₂ Z-configuration disrupts conjugation; intramolecular O–H⋯S hydrogen bonding stabilizes crystal lattice. Reduced lipophilicity (logP ~2.8) .
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one - 4-Methoxyphenyl at C2
- Thiadiazole ring at C3
C₁₈H₁₃FN₂O₂S₂ Thiadiazole introduces additional hydrogen-bonding sites. Methoxy group improves solubility but may reduce metabolic stability .
(5E)-3-ethyl-5-({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one - 3-Ethyl group
- Nitrophenyl methoxy substituent
C₂₀H₁₈N₂O₅S₂ Nitro group increases electron-withdrawing effects, potentially enhancing oxidative stability. Predicted pKa ~-2.8 suggests strong acidity .
(5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one - 3-Ethyl group
- Dichlorophenyl methoxy substituent
C₁₉H₁₅Cl₂NO₂S₂ Dichloro substitution increases molecular weight (430.5 g/mol) and lipophilicity. May exhibit stronger halogen bonding in crystal structures .

Key Structural and Functional Insights:

Substituent Effects on Electronic Properties: Electron-Withdrawing Groups (Cl, NO₂): Enhance electrophilicity and oxidative stability but reduce solubility . Electron-Donating Groups (OCH₃): Improve solubility via polar interactions but may accelerate metabolic degradation . Fluorine vs. Chlorine: Fluorine’s smaller size and higher electronegativity improve metabolic stability compared to chlorine, which increases lipophilicity and halogen bonding .

Stereochemical Considerations :

  • The E-configuration in the target compound optimizes conjugation and planarity, favoring intermolecular interactions (e.g., π-stacking) critical for crystallinity and solid-state stability .
  • Z-configuration analogs exhibit distorted geometries, reducing conjugation efficiency and altering packing modes .

Synthetic Accessibility: Most analogs are synthesized via base-mediated condensation of α-halogenated ketones with thiazolidinone precursors, followed by recrystallization . The ethyl group in the target compound may require alkylation steps distinct from phenyl-substituted analogs .

The fluorophenyl methoxy group may enhance blood-brain barrier penetration compared to polar hydroxy or nitro substituents .

Biological Activity

(5E)-3-ethyl-5-({4-[(4-fluorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidinone ring structure with a sulfanylidene group and various aromatic substituents. Its unique substitution pattern contributes to its electronic and steric properties, enhancing its reactivity and selectivity in biological interactions.

IUPAC Name

This compound

Molecular Formula

C20H19FNO2S2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways. This inhibition suggests potential anti-inflammatory properties .
  • Anticancer Activity : Studies indicate that the compound can disrupt cellular processes in cancer cells by interacting with DNA and proteins, leading to apoptosis. It has shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .

Biological Activities

Research has demonstrated that thiazolidinone derivatives exhibit a wide range of biological activities. The following table summarizes key activities associated with this compound:

Biological ActivityDescriptionReferences
Antimicrobial Effective against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Anticancer Induces cytotoxicity in cancer cell lines; potential for multi-target enzyme inhibition.
Anti-inflammatory Inhibits COX and LOX enzymes, reducing inflammation.
Antioxidant Exhibits antioxidant properties that may protect against oxidative stress.
Antidiabetic Potentially influences glucose metabolism through PPARγ activation.

1. Anticancer Activity

A study investigated the anticancer effects of thiazolidinone derivatives, including the target compound, on MCF-7 and A549 cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest .

2. Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound demonstrated potent inhibitory effects against Escherichia coli and Staphylococcus aureus, achieving inhibition percentages comparable to standard antibiotics .

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